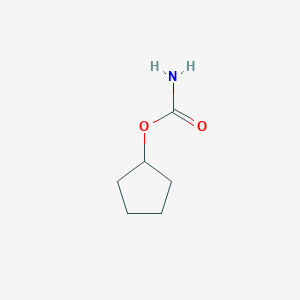

Cyclopentyl carbamate

Description

Significance of the Cyclopentyl Carbamate (B1207046) Moiety in Contemporary Chemical Science

The carbamate group (-NHCOO-) itself is a critical structural motif in numerous therapeutic agents and functional molecules. chemsrc.com Its ability to act as a stable, yet cleavable, protecting group for amines, its capacity to participate in hydrogen bonding, and its role as a bioisostere for amide bonds contribute to its widespread use in medicinal chemistry and organic synthesis. nih.govnih.gov The incorporation of a cyclopentyl group introduces specific steric and lipophilic characteristics that can significantly influence a molecule's biological activity and physicochemical properties.

The cyclopentyl ring, with its non-planar, envelope or half-chair conformation, provides a three-dimensional scaffold that can orient substituents in specific spatial arrangements. This conformational rigidity can be advantageous for optimizing interactions with biological targets such as enzymes and receptors. Furthermore, the cyclopentyl moiety can enhance the lipophilicity of a compound, which may improve its ability to cross cell membranes. vulcanchem.com The combination of the cyclopentyl ring and the carbamate linker has been exploited in the development of compounds with diverse applications, ranging from potential anticancer agents to materials with unique properties. dovepress.com

Overview of Historical and Emerging Research Trajectories for Cyclopentyl Carbamates

Historically, research on carbamates dates back to the 19th century, with their initial applications in areas such as pesticides. nih.gov The development of carbamate-based drugs and the use of carbamates as protecting groups in peptide synthesis marked significant milestones in the evolution of their application in chemical science. nih.gov

More recently, research has focused on the synthesis and evaluation of complex molecules incorporating the cyclopentyl carbamate functionality for specific therapeutic purposes. An emerging trend is the use of this compound derivatives in the development of targeted therapies. For instance, research has explored their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease and as potent anticancer agents. dovepress.comnih.gov The synthesis of these complex molecules often involves sophisticated chemical strategies, including "click chemistry," to attach the this compound moiety to larger molecular scaffolds. dovepress.com

Detailed Research Findings

Academic research has yielded a wealth of data on the synthesis, characterization, and application of various this compound derivatives. The following tables summarize some of these findings.

Table 1: Physicochemical Properties of Selected this compound Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| tert-butyl N-[2-(cyclopentene-1-carbonyl)cyclopentyl]carbamate | C₁₆H₂₅NO₃ | 279.38 | Not Reported | ontosight.ai |

| biphenyl-N-cyclopentyl-carbamate | C₁₉H₂₁NO₂ | 295.4 | Not Reported | nih.gov |

| 1,1-Dimethylethyl N-((1S,3R)-3-hydroxycyclopentyl)carbamate | C₁₀H₁₉NO₃ | 201.26 | Not Reported | nih.gov |

| Platinum(IV) complex with this compound ligand | C₁₂H₂₆Cl₂N₄O₄Pt | 556.36 | 208−214 (dec) | acs.org |

Table 2: Spectroscopic Data for a Representative this compound Compound

Compound: Platinum(IV) complex with this compound ligands acs.org

| Spectroscopic Technique | Key Data |

| ¹H NMR (400 MHz) | δ 6.67 (br, 6H), 6.55 (br, 2H), 3.78−3.71 (m, 2H), 1.68−1.34 (m, 16H) |

| ¹³C{¹H} NMR (100 MHz) | δ 163.4, 52.7, 32.5, 23.3 |

| ¹⁹⁵Pt{¹H} NMR (86 MHz) | δ 1274 (major), 1262 (minor) |

| IR (KBr, cm⁻¹) | 3402 s, 3354 vs, 3243 vs, 2959 s, 2869 m, 1629 vs, 1509 vs |

| ESI-MS (negative-ion mode) | m/z 555.0 [M⁻] |

Table 3: Biological Activity of a this compound Derivative

Compound: 4′-O-demethyl-4β-[(4-hydroxymethyl)-1,2,3-triazol-1-yl]-4-deoxypodophyllotoxin cyclopentylcarbamate dovepress.com

| Cancer Cell Line | IC₅₀ (μM) |

| HL-60 | Not Reported |

| A-549 | Potent activity, induced G2/M arrest and apoptosis |

| HeLa | Not Reported |

| HCT-8 | Not Reported |

Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-6(8)9-5-3-1-2-4-5/h5H,1-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFVWNKPLURQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60961688 | |

| Record name | Cyclopentyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4144-77-8 | |

| Record name | Cyclopentanol, carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyclopentyl Carbamates and Derivatives

Core Cyclopentyl Carbamate (B1207046) Scaffold Formation

The initial construction of the cyclopentyl carbamate structure is paramount. This involves either building the cyclopentane (B165970) ring system through cyclization reactions or, more commonly, by forming the carbamate linkage on a pre-existing cyclopentyl precursor.

The construction of the cyclopentane core is a fundamental step in the synthesis of complex aminocyclopentitol natural products like pactamycin (B1678277) and jogyamycin, which feature a carbamate moiety. researchgate.netscribd.com Synthetic strategies often focus on creating a functionalized cyclopentane ring that can be later converted into the desired carbamate.

Several methods are employed to construct the cyclopentane framework:

Radical Cyclization: This method can be used to form the five-membered ring. For instance, a strategy for synthesizing intermediates for cranomycin and jogyamycin utilized a nitrogen radical cyclization reaction. scribd.com

[3+2] Cycloaddition: This reaction involves combining a three-atom component with a two-atom component to form the five-membered ring. A metal-free DBU-catalyzed [3+2] cycloaddition of 3-homoacyl coumarins with cyclic 1-azadienes has been developed to produce cyclopentane-fused coumarins with high diastereoselectivity. researchgate.net

Ring-Contraction: A six-membered ring can be converted into a five-membered ring. One approach involves the ozonolysis of a cyclohexene (B86901) derivative, followed by an intramolecular aldol (B89426) reaction to yield the cyclopentane structure. researchgate.net

Conia-Ene and Related Reactions: The Conia-Ene reaction, involving the intramolecular cyclization of acetylenic 1,3-dicarbonyl compounds, can be catalyzed by Ni(II) to form cyclopentane rings. organic-chemistry.org

These cyclization strategies provide access to highly substituted cyclopentane intermediates, which are essential for the subsequent introduction of the carbamate group and other functionalities. researchgate.net

A direct and widely used method for forming the carbamate linkage involves the reaction of a cyclopentylamine (B150401) precursor with an electrophilic carbonyl source, such as an isocyanate or a chloroformate. ontosight.aigoogle.comnih.gov

With Isocyanates: The reaction of an alcohol with an isocyanate is a fundamental method for producing carbamates. nih.gov For example, cyclopentanol (B49286) can react with phenyl isocyanate to synthesize cyclopentyl phenylcarbamate. ontosight.ai Similarly, amines can react with isocyanates to form urea (B33335) derivatives, but in the context of carbamate synthesis, the isocyanate is typically reacted with an alcohol. conicet.gov.ar The isocyanate itself can be generated in situ from a corresponding amine and a phosgene-free reagent. scholaris.caorganic-chemistry.org

With Chloroformates: The reaction between an amine and an alkyl chloroformate is a traditional and common method for carbamate synthesis. google.comnih.gov This approach, however, can require an excess of base and may generate significant waste byproducts like HCl. nih.gov For instance, the synthesis of tert-butyl N-(3'-amino[1,1'-biphenyl]-3-yl)-carbamate involves reacting the corresponding diamine with tert-butyl chloroformate in the presence of a base like triethylamine (B128534) under anhydrous conditions. Despite their utility, reagents like benzyl (B1604629) chloroformate (CbzCl) are often derived from the highly toxic phosgene, prompting the search for greener alternatives. uantwerpen.be

Table 1: Carbamate Formation using Isocyanates and Chloroformates

| Starting Material (Cyclopentyl derivative) | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Cyclopentanol | Phenyl isocyanate | Presence of a catalyst | Cyclopentyl phenylcarbamate | ontosight.ai |

| 3'-Amino[1,1'-biphenyl]-3-ylamine | tert-Butyl chloroformate | Triethylamine, anhydrous | tert-Butyl N-(3'-amino[1,1'-biphenyl]-3-yl)-carbamate |

Alternative strategies for carbamate synthesis proceed through a carbamic acid intermediate. These methods often utilize carbon dioxide (CO₂) as a C1 source, offering a more environmentally benign pathway. nih.gov

From Amines and CO₂: Primary amines can react with CO₂ to form a carbamate salt or carbamic acid in situ. nih.govacs.org This intermediate is typically unstable and must be trapped with an electrophile, such as an alkyl halide, to form the final carbamate product. The reaction is often facilitated by a base. nih.gov For instance, a one-pot, three-component coupling of a primary amine, CO₂, and an alkyl halide can be achieved using cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) in an anhydrous solvent like DMF. nih.govacs.org The base plays a crucial role in stabilizing the carbamic acid intermediate. nih.gov

Via Curtius Rearrangement: The Curtius rearrangement provides an indirect route to carbamates starting from carboxylic acids. wikipedia.org In this process, a carboxylic acid is first converted to an acyl azide (B81097). Upon heating, the acyl azide rearranges to form an isocyanate, with the loss of nitrogen gas. wikipedia.org This isocyanate can then be trapped by an alcohol to yield the desired carbamate. wikipedia.org This method has been applied in the synthesis of complex molecules, such as in the preparation of an intermediate for the antiviral drug oseltamivir. wikipedia.org A key advantage is that the rearrangement can often be performed at room temperature. wikipedia.org This approach allows for the stereospecific incorporation of an amine (protected as a carbamate) from a carboxylic acid precursor. researchgate.net

Table 2: Carbamate Synthesis via Carbamic Acid Intermediates

| Method | Precursor | Reagents/Steps | Intermediate | Product Type | Reference |

|---|---|---|---|---|---|

| CO₂ Incorporation | Primary Amine | 1. CO₂, Base (e.g., Cesium Carbonate) 2. Alkyl Halide | Carbamate Salt / Carbamic Acid | N-Alkyl Carbamate | nih.govacs.org |

| Curtius Rearrangement | Carboxylic Acid | 1. Form Acyl Azide (e.g., with DPPA) 2. Thermal or Photochemical Rearrangement 3. Trap with Alcohol | Isocyanate | Carbamate | researchgate.netwikipedia.org |

Functionalization and Derivatization of the Cyclopentyl Ring

Once the this compound scaffold is in place, further modifications can be made to the cyclopentyl ring. These derivatizations are crucial for building molecular complexity and tailoring the compound for specific applications. The carbamate group, often a tert-butyl carbamate (Boc), serves as a stable protecting group during these transformations. smolecule.com

The introduction of a hydroxymethyl group (-CH₂OH) onto the cyclopentyl ring adds a valuable functional handle for further chemical modification. One synthetic route to achieve this involves reacting a cyclopentanol derivative with an isocyanate, followed by hydroxymethylation using formaldehyde. smolecule.com The resulting hydroxyl group can then be transformed into other functional groups as needed. The compound tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate is an example of a product from this type of functionalization. sigmaaldrich.com

Selective oxidation of functional groups on the this compound ring allows for the synthesis of a variety of derivatives. For example, a hydroxyl group on the ring can be selectively oxidized to a ketone or aldehyde. evitachem.com Reagents such as tert-butyl hydroperoxide have been used for the oxidation of tert-butyl N-[1-(sulfamoylmethyl)cyclopentyl]carbamate. The Baeyer-Villiger oxidation can be used to convert cyclic ketones into lactones (cyclic esters), which can be a key step in rearranging the carbon skeleton. beilstein-journals.org The choice of oxidant and reaction conditions is critical to achieve selectivity and avoid over-oxidation or reaction with the carbamate moiety itself. wiley.com

Table 3: Derivatization of the Cyclopentyl Ring

| Transformation | Starting Material Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hydroxymethylation | This compound precursor | Formaldehyde | Hydroxymethyl-cyclopentyl carbamate | smolecule.com |

| Oxidation of Alcohol | Hydroxythis compound | Various oxidizing agents | Ketothis compound | evitachem.com |

| Oxidation of Sulfide | Sulfamoylmethyl-cyclopentyl carbamate | tert-Butyl hydroperoxide | Oxidized sulfur derivatives |

Substitution Reactions on the Cyclopentyl Moiety

The synthesis of functionalized cyclopentyl carbamates often involves substitution reactions on the cyclopentyl ring. These reactions allow for the introduction of various substituents, leading to a diverse range of derivatives.

One common strategy involves the use of pre-functionalized cyclopentyl precursors. For instance, the synthesis of tert-butyl N-[1-(sulfamoylmethyl)cyclopentyl]carbamate begins with functionalized cyclopentyl intermediates. Key steps can include the coupling of an amine with a cyclopentylamine derivative or the introduction of functional groups through nucleophilic substitution.

Another approach is the [3+2] cycloaddition reaction of enecarbamates with electrophilic metalloenolcarbenes, which yields highly functionalized chiral cyclopentyl β-amino esters. wiley.com These products can then undergo further transformations, such as reduction and deprotection, to afford substituted cyclopentyl-β-amino acids. wiley.com The reaction tolerates a variety of electronically different substituents on the aryl ring of the enecarbamate. wiley.com

Modern and Green Synthetic Approaches

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for carbamate synthesis. These approaches aim to minimize the use of hazardous reagents and solvents.

Solvent-Free Carbamate Preparation

Solvent-free, or neat, synthesis offers a green alternative to traditional methods that rely on often toxic and flammable organic solvents. arkat-usa.org One such method involves a three-component reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and an alkyl phenylcarbamate at room temperature to produce stable phosphorus ylides. bas.bg This one-pot synthesis is efficient and avoids the need for solvents. bas.bg

Another solvent-free approach utilizes grindstone chemistry for the conversion of alcohols to primary carbamates. arkat-usa.org This method employs silica (B1680970) sulfuric acid as a solid acid catalyst and proceeds at room temperature with high yield and purity, eliminating the need for solvents and complex purification techniques. arkat-usa.org

Carbon Dioxide Fixation in this compound Synthesis

The use of carbon dioxide (CO₂) as a C1 feedstock for chemical synthesis is a key area of green chemistry, as it provides a non-toxic and renewable alternative to hazardous reagents like phosgene. researchgate.netmdpi.com The synthesis of carbamates from CO₂ has garnered significant attention. researchgate.net

Several strategies have been developed for the fixation of CO₂ into carbamates. Many of these methods involve the reaction of CO₂ with amines to form carbamate anions in situ, which are then trapped by an electrophile. nih.govresearchgate.net For example, a three-component coupling of primary amines, CO₂, and an alkyl halide in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) in anhydrous DMF yields N-alkyl carbamates. nih.gov TBAI plays a crucial role in minimizing the overalkylation of the carbamate product. nih.gov

Electrochemical methods have also been employed for CO₂ fixation. An electrocatalyzed three-component cascade reaction of CO₂, amines, and N-alkenylsulfonamides provides an environmentally friendly route to novel carbamate compounds. rsc.org Additionally, cyclopropenimine derivatives have been shown to be highly effective in activating CO₂ for the synthesis of polyurethanes and small-molecule carbamates at ambient temperature and pressure. nih.gov

A general method for synthesizing cyclic carbamates involves the reaction of amino alcohols with CO₂ in the presence of a base and a hydroxyl group activating reagent like p-toluenesulfonyl chloride (TsCl). rsc.org This reaction proceeds under mild conditions with high selectivity. rsc.org

| Reactants | Catalyst/Reagent | Conditions | Product | Reference |

| Amine, CO₂, Organic Electrophile | Cesium Base | Mild temperature, Anhydrous solvent | Carbamate | google.com |

| Amino alcohol, CO₂ | p-toluenesulfonyl chloride (TsCl), Base | Mild conditions | Cyclic carbamate | rsc.org |

| Amine, CO₂, N-alkenylsulfonamide | Electrocatalysis | - | Carbamate | rsc.org |

| Amine, CO₂, Alkyl Halide | Cesium Carbonate, TBAI | Anhydrous DMF | N-Alkyl Carbamate | nih.gov |

Table 1: Examples of CO₂ Fixation in Carbamate Synthesis

Utilization of Shelf-Stable C1 Reactants

The development of shelf-stable and renewable C1 reactants is another important aspect of green carbamate synthesis. These reagents offer a safer and more sustainable alternative to traditional C1 sources.

One such reactant is 4-propylcatechol (B1198796) carbonate, which can be prepared from renewable 4-propylcatechol and dimethyl carbonate. nih.govuantwerpen.be This stable compound can be used in a two-step synthesis of carbamates under mild conditions. nih.gov The first step involves the reaction of 4-propylcatechol carbonate with an alcohol in the presence of a Lewis acid catalyst. nih.gov The resulting intermediate then reacts with an amine at room temperature to form the desired carbamate, with the 4-propylcatechol byproduct being recyclable. nih.gov

Stereoselective Synthesis and Chiral Resolution

The synthesis of enantiomerically pure chiral compounds is of paramount importance in the pharmaceutical industry, as different enantiomers can exhibit vastly different biological activities.

Enantioselective Synthesis of Chiral Cyclopentyl Carbamates

Enantioselective synthesis aims to produce a specific stereoisomer of a chiral molecule. iupac.org Several methods have been developed for the enantioselective synthesis of chiral cyclopentyl carbamates.

One notable method is the diastereoselective and highly enantioselective [3+2]-cycloaddition of enoldiazoacetates with vinylcarbamates. wiley.com This reaction, catalyzed by a chiral dirhodium catalyst, provides access to functionalized chiral cyclopentyl β-amino esters with high enantiomeric excess. wiley.com

Palladium-catalyzed [3 + 2] cycloaddition reactions using in situ generated sulfone-TMM (trimethylenemethane) species can construct various chiral cyclopentyl sulfones with high regio-, diastereo-, and enantioselectivity. researchgate.net This method allows for the formation of three chiral centers in a single step. researchgate.net

Furthermore, a practical synthesis of optically active trans-tert-butyl-2-aminocyclopentylcarbamate has been developed via the opening of a tosyl-activated cyclopentene (B43876) aziridine. nih.gov The resulting racemic mixture can then be resolved. nih.gov

| Reaction Type | Catalyst/Reagent | Key Features | Product | Reference |

| [3+2] Cycloaddition | Chiral dirhodium catalyst | High diastereoselectivity and enantioselectivity | Chiral cyclopentyl β-amino esters | wiley.com |

| [3+2] Cycloaddition | Palladium catalyst, Chiral diamidophosphite ligand | High regio-, diastereo-, and enantioselectivity | Chiral cyclopentyl sulfones | researchgate.net |

| Aziridine Opening | Tosyl-activated cyclopentene aziridine | Practical, multigram scale | Racemic trans-tert-butyl-2-aminocyclopentylcarbamate | nih.gov |

Table 2: Methods for Enantioselective Synthesis of Chiral Cyclopentyl Carbamates

Chiral resolution is a technique used to separate enantiomers from a racemic mixture. crysforma.com For trans-tert-butyl-2-aminocyclopentylcarbamate, optical resolution can be achieved using 10-camphorsulfonic acid (CSA), providing access to both enantiomers in multigram quantities without the need for chromatography. nih.gov

Optical Resolution of Racemic this compound Intermediates

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, methods for obtaining enantiomerically pure compounds are crucial. For cyclopentyl carbamates, this is frequently achieved by the resolution of racemic intermediates.

One effective strategy is the enzymatic kinetic resolution of precursors. A patented method describes the resolution of racemic trans-2-azidocyclopentyl butyrate. google.com In this process, a lipase (B570770) enzyme is used to selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. This allows for the separation of two enantiomerically enriched compounds: the hydrolyzed alcohol and the remaining ester. The resolved azido-alcohol can then be transformed into an optically active cis-N-(2-aminocyclopentyl) carbamate. google.com While highly enantioselective, the process may require multiple cycles to achieve high enantiomeric purity. google.com

High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase is another powerful technique used to separate the enantiomers of racemic carbamate compounds. nih.govacs.org

The table below details findings from an enzymatic resolution process for a this compound precursor.

| Parameter | Description | Reference |

| Starting Material | Racemic trans-2-azidocyclopentyl butyrate | google.com |

| Method | Enzymatic Kinetic Resolution by Hydrolysis | google.com |

| Enzyme | Lipase B from Candida antarctica is a common enzyme for such resolutions. | google.com |

| Products | Enantiomerically enriched trans-2-azidocyclopentanol and the remaining unreacted enantiomer of trans-2-azidocyclopentyl butyrate. | google.com |

| Subsequent Transformation | The resolved intermediates are converted into optically active cis-N-(2-aminocyclopentyl) carbamate. | google.com |

| Outcome | The process allows for the separation of enantiomers, although multiple cycles may be needed to achieve high enantiomeric excess. | google.com |

Synthesis of Carbocyclic Analogues with Defined Stereochemistry

Carbocyclic nucleosides are an important class of compounds where a cyclopentane or cyclopentene ring replaces the furanose sugar of natural nucleosides. The synthesis of these analogues with specific, defined stereochemistry is a key objective in medicinal chemistry research.

A common strategy for constructing these molecules involves starting from a simple, achiral cyclopentene derivative and introducing stereocenters in a controlled manner. For example, derivatives of 5'-dehydroxymethyl carbocyclic nucleosides have been synthesized through the condensation of cyclopentenyl chloride with a pyrimidine (B1678525) base. nih.gov The stereochemistry is then established through subsequent reactions such as epoxidation of the double bond, followed by a nucleophilic ring-opening of the epoxide. The stereochemical outcome of the ring-opening reaction is governed by the reaction mechanism and the choice of reagents, allowing for the synthesis of specific diastereomers. nih.gov

Another powerful approach is to begin with a cyclopentene building block that has already been resolved into its separate enantiomers. researchgate.net This allows for the direct construction of the target carbocyclic analogue with the desired absolute stereochemistry.

The table below outlines a general synthetic pathway for these analogues.

| Step | Reaction | Purpose | Reference |

| 1 | Condensation | Attachment of a nucleobase (e.g., pyrimidine) to a cyclopentene scaffold (e.g., cyclopentenyl chloride). | nih.gov |

| 2 | Epoxidation | Creation of an epoxide ring on the cyclopentene double bond, setting up stereocenters. | nih.gov |

| 3 | Substitution / Ring-Opening | Nucleophilic opening of the epoxide ring to introduce new functional groups and finalize the stereochemistry of the hydroxyl groups. | nih.gov |

| 4 | Screening | The final compounds are often screened for biological activities, such as antiviral or anticancer properties. | nih.gov |

Mechanistic Investigations of Cyclopentyl Carbamate Reactions

Hydrolytic Stability and Decomposition Pathways

The rate and extent of hydrolysis are critical determinants of a carbamate's pharmacological activity profile. While carbamates are generally more stable than esters, they are more susceptible to hydrolysis than amides. tcichemicals.com The stability of the cyclopentyl carbamate (B1207046) bond is highly dependent on the pH of the environment and the presence of metabolic enzymes.

The hydrolysis of carbamates can proceed through different mechanisms under acidic and basic conditions, ultimately leading to the release of an alcohol, an amine, and carbon dioxide.

Acidic Hydrolysis : Under acidic conditions (typically below pH 4-6), carbamates undergo hydrolysis via a mechanism involving the protonation of the substrate. mdpi.comukzn.ac.za While the carbonyl oxygen is typically the most basic site, protonation can also occur at the nitrogen atom. ukzn.ac.zanumberanalytics.com The reaction often proceeds via a bimolecular (A2) mechanism, where a water molecule performs a nucleophilic attack on the protonated carbonyl carbon. ukzn.ac.zanumberanalytics.com This rate-determining step leads to a tetrahedral intermediate, which subsequently breaks down to yield the final products. numberanalytics.com

Basic Hydrolysis : In alkaline conditions (typically above pH 7-8), hydrolysis is base-catalyzed and is often the predominant pathway under physiological conditions. mdpi.comwikipedia.org Two main mechanisms can occur:

BAc2 Mechanism : This pathway involves a bimolecular nucleophilic acyl substitution where a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. organic-chemistry.org This intermediate then collapses, releasing the alcohol (cyclopentanol) and carbamic acid, which rapidly decomposes to the corresponding amine and carbon dioxide. wikipedia.org

E1cB Mechanism (Elimination-Conjugate Base) : This mechanism is common for carbamates with a hydrogen on the nitrogen atom (primary or secondary amines). It involves the initial deprotonation of the carbamate nitrogen by a base to form an anion (the conjugate base). organic-chemistry.org This is followed by the elimination of the leaving group (the cyclopentoxy group) to form a reactive isocyanate intermediate, which is then rapidly attacked by water to form the unstable carbamic acid, leading to the final products. wikipedia.orgorganic-chemistry.org

The metabolic stability of carbamates, including cyclopentyl carbamate, is influenced by several structural and electronic factors. This lability is a key consideration in drug design, determining the compound's half-life and duration of action. tcichemicals.comrsc.org

Key influencing factors include:

Steric Hindrance : The size and nature of the substituents on both the nitrogen and the oxygen of the carbamate group significantly affect stability. Bulky groups, such as the cyclopentyl ring, can sterically shield the carbonyl carbon from nucleophilic attack by hydrolytic enzymes (esterases), thereby increasing metabolic stability. numberanalytics.combyjus.com Studies have shown that secondary or tertiary alkyl groups attached to the carbamate nitrogen enhance hydrolytic stability in plasma. numberanalytics.combyjus.com

Electronic Effects : The electronic properties of substituents can alter the electrophilicity of the carbonyl carbon. Electron-donating groups can decrease lability, while electron-withdrawing groups can increase it. byjus.com

Nature of the Ester Group (O-substituent) : The stability of the carbamate is highly dependent on whether the oxygen is attached to an alkyl or an aryl group. O-aryl carbamates are generally more susceptible to hydrolysis than O-alkyl carbamates like this compound. numberanalytics.com

Substitution on Nitrogen : The degree of substitution on the carbamate nitrogen also plays a crucial role. The metabolic lability generally decreases in the order: primary > secondary > tertiary amines. tcichemicals.com

The following table summarizes how various structural factors influence the metabolic stability of carbamates.

| Factor | Influence on Stability | Rationale |

| Steric Bulk | Increased bulk (e.g., cyclopentyl vs. smaller alkyls) generally increases stability. numberanalytics.combyjus.com | Shields the carbonyl carbon from enzymatic attack. numberanalytics.com |

| N-Substituent | Secondary or tertiary alkyl groups on the nitrogen increase stability compared to primary ones. tcichemicals.combyjus.com | Increases steric hindrance and may alter electronic properties. |

| O-Substituent | O-alkyl groups (like cyclopentyl) are more stable than O-aryl groups. numberanalytics.com | Aryl groups are better leaving groups, facilitating hydrolysis. |

| Cyclic vs. Acyclic | Cyclic carbamates (five- or six-membered rings) are typically very stable and resist metabolic ring opening. tcichemicals.comwikipedia.org | Conformational constraints of the ring structure enhance stability. |

Nucleophilic and Electrophilic Reactivity Profiles

The core reactivity of the carbamate group is dictated by the electrophilic nature of its carbonyl carbon, making it a target for nucleophiles.

The primary site for nucleophilic attack on a this compound molecule is the carbonyl carbon. Hydrolysis, as detailed above, is a classic example of a nucleophilic acyl substitution reaction where water or hydroxide acts as the nucleophile. mdpi.comukzn.ac.za Other nucleophiles can also react with the carbamate moiety. For instance, certain carbamates can be deprotected (converted back to the amine) via nucleophilic substitution using reagents like 2-mercaptoethanol, which attacks the carbon adjacent to the ester oxygen. chemistryviews.org However, the most common nucleophilic reactions involve the carbonyl carbon, leading to the cleavage of the carbamate bond. ukzn.ac.zawikipedia.org

The carbonyl carbon in this compound is inherently electrophilic. wikipedia.orglibretexts.org This property arises from the significant polarity of the carbon-oxygen double bond, where the highly electronegative oxygen atom pulls electron density away from the carbon. wiley.com This effect is further enhanced by the adjacent nitrogen atom, creating a partial positive charge on the carbon atom. wikipedia.org This electron deficiency makes the carbonyl carbon an attractive site for attack by electron-rich species (nucleophiles). libretexts.orgbyjus.com In an acidic medium, protonation of the carbonyl oxygen further increases the electrophilic character of the carbon, making it more susceptible to attack by even weak nucleophiles. quora.com The general order of electrophilicity places esters as more reactive than amides, which aligns with the observed reactivity of carbamates. wikipedia.org

Rearrangement Reactions Facilitating Carbamate Formation

While not a reaction of this compound itself, several classical rearrangement reactions are pivotal in its synthesis. These reactions typically proceed through an isocyanate intermediate, which can be "trapped" by an alcohol, such as cyclopentanol (B49286), to form the corresponding carbamate. tcichemicals.comwikipedia.org

Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one less carbon atom. The key intermediate is an isocyanate, which is formed by treating the amide with bromine and a strong base. tcichemicals.comwikipedia.org If the reaction is performed in the presence of an alcohol (e.g., cyclopentanol), the isocyanate intermediate is intercepted to yield a stable carbamate. tcichemicals.comorganic-chemistry.org

Curtius Rearrangement : This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to form an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov The acyl azide is typically prepared from a carboxylic acid or its derivative. The resulting isocyanate can then be reacted with cyclopentanol to furnish this compound. wikipedia.orgnih.gov This method is known for its tolerance of a wide variety of functional groups and retention of stereochemistry. nih.gov

Lossen Rearrangement : In this reaction, a hydroxamic acid or its derivative is converted into an isocyanate. numberanalytics.comnumberanalytics.com The process requires an activating agent to facilitate the rearrangement. The isocyanate intermediate can then be trapped by cyclopentanol to produce this compound. numberanalytics.comkit-technology.de

Curtius Rearrangement in the Context of this compound Synthesis

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into primary amines, ureas, or carbamates. nih.gov The reaction proceeds through the thermal or photochemical decomposition of an acyl azide, which rearranges to form an isocyanate intermediate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This isocyanate is a key reactive species that can be trapped by various nucleophiles.

In the context of synthesizing a carbamate like this compound, the isocyanate intermediate is trapped with an alcohol. nih.gov For instance, the synthesis could start from a carboxylic acid, which is first converted to its corresponding acyl azide. This can be achieved by several methods, including the reaction of an acid chloride with sodium azide or the direct reaction of the carboxylic acid with diphenylphosphoryl azide (DPPA). wikipedia.orgorganic-chemistry.org

The subsequent rearrangement of the acyl azide (R-CON₃) to the isocyanate (R-N=C=O) occurs with the migrating R group retaining its stereochemistry. lscollege.ac.in To obtain this compound, one of two primary pathways involving the Curtius rearrangement can be envisioned:

Starting with cyclopentanecarboxylic acid, which is converted to cyclopentanoyl azide. The subsequent rearrangement would yield cyclopentyl isocyanate. This isocyanate can then be trapped by a generic alcohol (R'OH) to produce a cyclopentyl-substituted carbamate.

Starting with a different carboxylic acid to generate an isocyanate, which is then trapped by cyclopentanol. This reaction between the isocyanate and cyclopentanol as the nucleophile results in the formation of the corresponding N-substituted this compound. nih.gov

The reaction's tolerance for a wide variety of functional groups makes it a powerful tool in organic synthesis. wikipedia.org For example, a one-pot method has been developed to convert carboxylic acids directly to carbamates using reagents like propylphosphonic anhydride (B1165640) (T3P®) and azidotrimethylsilane. nih.gov

Mechanistic Details of Isocyanate Intermediates in Rearrangements

The isocyanate species (R-N=C=O) generated during the Curtius rearrangement is a highly electrophilic intermediate. nih.gov Its reactivity is central to the formation of the final carbamate product. The carbon atom of the isocyanate group is electron-deficient and readily attacked by nucleophiles.

When an alcohol, such as cyclopentanol, is used as the trapping agent, the oxygen atom's lone pair of electrons initiates a nucleophilic attack on the isocyanate's carbonyl carbon. This step forms a transient, unstable intermediate that rapidly undergoes proton transfer to yield the stable carbamate (also known as a urethane). nih.govwikipedia.org

Formation of Acyl Azide : A carboxylic acid is converted to an acyl azide.

Rearrangement : The acyl azide loses dinitrogen (N₂) gas to form an isocyanate. This step is concerted, meaning the migration of the R-group and the expulsion of nitrogen happen simultaneously. lscollege.ac.in

Nucleophilic Attack : The alcohol (e.g., cyclopentanol) attacks the electrophilic carbon of the isocyanate.

Proton Transfer : A proton is transferred from the alcohol's hydroxyl group to the nitrogen atom, resulting in the final carbamate product.

This trapping of the isocyanate is generally efficient and is a cornerstone for the synthesis of various carbamates used in pharmaceuticals, agrochemicals, and as protecting groups in organic synthesis, such as the widely used Boc- and Cbz-protected amines. nih.govwikipedia.org

Directed Metalation Group (DMG) Chemistry for O-Carbamates

The O-carbamate group, particularly the N,N-diethyl-O-carbamate, is recognized as one of the most powerful Directed Metalation Groups (DMGs) in Directed ortho-Metalation (DoM) chemistry. acs.orgnih.gov DoM is a key synthetic strategy for the regioselective functionalization of aromatic rings. acs.org The process involves the deprotonation of the position ortho to the DMG by a strong organolithium base, creating an aryllithium intermediate that can then react with various electrophiles. acs.orguwindsor.ca

The O-carbamate group's effectiveness stems from its ability to coordinate with the lithium base, delivering it to the adjacent ortho position for deprotonation. acs.org This directed process is highly regioselective, yielding 1,2-disubstituted aromatic products. acs.org The mechanism of DoM, however, is a subject of debate, with two primary models proposed: the Complex-Induced Proximity Effect (CIPE) and Kinetically Enhanced Metalation (KEM). nih.gov

| DMG Hierarchy (Abbreviated) |

| -OCON(Et)₂ (Strongest) |

| -CON(Et)₂ |

| -OMOM |

| -OMe |

| -Cl |

| This table shows the relative directing power of various common Directed Metalation Groups (DMGs). The O-carbamate group is among the most effective. acs.orgnih.gov |

Complex-Induced Proximity Effect (CIPE) in ortho-Metalation

The Complex-Induced Proximity Effect (CIPE) is a widely accepted model used to explain the regioselectivity and rate enhancement observed in many DoM reactions. acs.orgnih.gov The CIPE model posits that the reaction proceeds through a two-step mechanism:

Pre-lithiation Complex Formation : The organolithium reagent (e.g., n-BuLi or s-BuLi) first coordinates to the heteroatom(s) of the carbamate DMG. This forms a stable or transient pre-lithiation complex. benthamopenarchives.com

Intramolecular Deprotonation : Within this complex, the base is held in close proximity to the ortho-hydrogen atom, facilitating a rapid, intramolecular deprotonation to form the ortho-lithiated species. nih.govresearchgate.net

This pre-coordination lowers the activation energy of the deprotonation step compared to a simple intermolecular reaction. benthamopenarchives.com The CIPE concept successfully explains the high regioselectivity observed, as the geometry of the complex favors the removal of the proton closest to the directing group. acs.org Circumstantial evidence from solid-state and solution studies supports the existence of such complexes prior to the deprotonation event. acs.org

Kinetically Enhanced Metalation (KEM) Principles in Carbamate-Directed Reactions

An alternative mechanistic viewpoint is the Kinetically Enhanced Metalation (KEM) model, notably proposed by Schleyer. nih.govnlc-bnc.ca This model challenges the necessity of a discrete, stable pre-lithiation complex as a mandatory intermediate on the main reaction pathway. nih.gov

According to the KEM model, the primary role of the DMG is electronic activation rather than complexation. The DMG, through its inductive and resonance effects, increases the kinetic acidity of the ortho-protons, making them inherently more susceptible to deprotonation by the organolithium base. While an interaction between the base and the DMG likely occurs within the transition state, the KEM model suggests that a thermodynamically stable complex is not a prerequisite for the reaction. nih.govmobt3ath.com Early NMR studies on the lithiation of anisole (B1667542) provided some of the initial evidence for this model, showing that an observed complex between anisole and n-BuLi was actually unreactive. nih.gov

Autocatalytic Processes in Organolithium-Mediated Metalation

Kinetic studies of DoM reactions, particularly those mediated by lithium diisopropylamide (LDA), have revealed even greater mechanistic complexity, including evidence of autocatalysis. acs.orgnih.gov Autocatalysis is a phenomenon where a product of a reaction acts as a catalyst for that same reaction.

In the LDA-mediated ortho-lithiation of certain aryl carbamates, the reaction rate does not follow simple first or second-order kinetics. nih.govacs.org Instead, the process is catalyzed by the product formed during the reaction. nih.gov A proposed mechanistic model suggests the following key steps: nih.govnih.gov

An initial, slower metalation of the aryl carbamate by an LDA dimer occurs.

The resulting aryllithium product condenses with another LDA dimer to form LDA-aryllithium mixed dimers.

One of these mixed dimer isomers is highly reactive and efficiently metalates the starting aryl carbamate at a much faster rate than the initial LDA dimer.

Structural and Conformational Analysis of Cyclopentyl Carbamates

Stereochemical Elucidation and Configuration Determination

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of cyclopentyl carbamates, largely dictated by the substitution pattern on the cyclopentyl ring.

The primary source of stereoisomerism in cyclopentyl carbamates arises from chiral centers on the cyclopentyl ring. A carbon atom on the ring becomes a stereocenter when it is bonded to four different groups. Depending on the number and location of substituents, a cyclopentyl carbamate (B1207046) can have multiple chiral centers, leading to the possibility of various diastereomers and enantiomers. ontosight.aivulcanchem.com For instance, compounds like tert-butyl ((1S,3R)-3-acetylcyclopentyl)carbamate and rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate possess defined stereocenters on the cyclopentyl ring, designated by (R) or (S) configurations. smolecule.comvulcanchem.com The carbamate linkage, -OC(O)N-, does not inherently contain a chiral center, but its attachment to a chiral cyclopentyl ring results in a chiral molecule. nih.gov The development of synthetic methods that control the stereochemistry at these centers is crucial for obtaining specific isomers. researchgate.netgoogle.com

The cyclopentane (B165970) ring is not planar; it adopts puckered conformations, such as the envelope and twist forms, to alleviate torsional strain. smolecule.com The stereochemistry of the substituents determines their preferred orientation (axial, equatorial, pseudoaxial, or pseudoequatorial) in these conformations. smolecule.com Bulky substituents tend to occupy pseudoequatorial positions to minimize steric hindrance. smolecule.com The relative orientation of substituents, described as cis (on the same side of the ring) or trans (on opposite sides), is a direct consequence of the stereochemistry at the chiral centers. nih.gov This cis/trans isomerism profoundly affects the molecule's physical and biological properties, as it alters the distance and angle between key functional groups. walshmedicalmedia.comnih.gov

Conformational Behavior of the Carbamate Functional Group

The carbamate group is not a static, rigid entity. It exhibits dynamic conformational behavior, primarily centered around the rotation of the carbon-nitrogen bond.

The conformational properties of the carbamate group are governed by amide resonance. This phenomenon involves the delocalization of the lone pair of electrons from the nitrogen atom across the N-C-O system. nih.govresearchgate.net This electron delocalization results in the C-N bond acquiring a partial double-bond character. nih.govresearchgate.net Three resonance structures contribute to the stabilization of the carbamate moiety. nih.govacs.org Due to steric and electronic effects from the second oxygen atom (the ester oxygen), the amide resonance in carbamates is approximately 3-4 kcal/mol lower than in corresponding amides. nih.govnih.govresearchgate.net This resonance imposes a degree of conformational restriction, making the carbamate group relatively planar. nih.gov

The partial double-bond character of the C-N bond creates a significant energy barrier to rotation. nih.govsctunisie.org This restricted rotation gives rise to the existence of two distinct planar conformers, or rotamers: syn and anti (often referred to as Z and E, or cis and trans, respectively). nih.govudayton.edu

The energy barrier for rotation around the C-N bond in N-alkylcarbamates is typically around 16 kcal/mol. nih.gov The anti rotamer is generally more stable than the syn form by about 1.0–1.5 kcal/mol due to steric and electrostatic factors. nih.gov However, in many cases, the energy difference is small, leading to a dynamic equilibrium with a mixture of both isomers present at room temperature. nih.gov Factors such as solvent, temperature, and concentration can influence the position of this equilibrium. researchgate.net

| Carbamate Type | Rotational Barrier (ΔG‡) | Reference |

|---|---|---|

| N-Alkylcarbamate | ~16 kcal/mol | nih.gov |

| N-Phenylcarbamate | ~12.5 kcal/mol | nih.gov |

| N-(2-Pyrimidyl)carbamate | <9 kcal/mol | nih.gov |

| p-Methyl Phenyl Carbamate | 14-16 kcal/mol | researchgate.net |

The nature of the group attached to the carbamate's oxygen, in this case, the cyclopentyl ring, influences the conformational preferences of the carbamate linkage. The steric bulk of the cyclopentyl group directly impacts the steric interactions within the carbamate moiety, affecting the energy difference between the syn and anti rotamers. nih.gov

| Property | Syn Isomer (Z) | Anti Isomer (E) | Reference |

|---|---|---|---|

| General Stability | Generally less favored | Generally more favored by 1.0-1.5 kcal/mol | nih.gov |

| Defining Feature | The R-groups on the oxygen and nitrogen are on the same side of the C-N bond. | The R-groups on the oxygen and nitrogen are on opposite sides of the C-N bond. | nih.gov |

| Influencing Factors | Steric effects, electrostatics, solvent, temperature, concentration, hydrogen bonding | nih.govnih.govresearchgate.net |

Intramolecular Interactions and Hydrogen Bonding within Cyclopentyl Carbamate Structures

The carbamate functional group is a versatile hydrogen bond donor (the N-H group) and acceptor (the carbonyl and alkoxy oxygens). nih.gov This duality allows for the formation of intramolecular hydrogen bonds, particularly when other suitable functional groups are present on the cyclopentyl ring. The formation of these bonds can stabilize specific conformers that might otherwise be energetically unfavorable. nd.edursc.org

Detailed research findings from various analytical techniques have elucidated the nature and impact of these intramolecular hydrogen bonds.

Research Findings from Spectroscopic and Crystallographic Analysis

Spectroscopic methods like Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating hydrogen bonding. In FT-IR spectroscopy, the presence of hydrogen bonding is often indicated by a shift in the stretching frequencies of the involved groups, such as the N-H and C=O bonds. oup.comresearchgate.net For instance, the carbonyl absorption frequencies of carbamates with an N-H group shift to higher frequencies when transitioning from a solid (where intermolecular hydrogen bonding is prevalent) to a liquid phase, indicating a loss of hydrogen bonding. oup.com Conversely, the formation of an intramolecular hydrogen bond can be inferred from specific frequency shifts in solution. rsc.org

NMR spectroscopy provides evidence of hydrogen bonding through changes in the chemical shifts of protons involved in the interaction. researchgate.netnih.gov Protons participating in a hydrogen bond are typically deshielded, resulting in a downfield shift in the ¹H NMR spectrum. mdpi.comtandfonline.com Studies on carbamate-containing molecules have used temperature-dependent NMR to analyze the equilibrium between different rotamers, which is heavily influenced by hydrogen bonding. nd.edu

X-ray crystallography offers definitive proof of intramolecular hydrogen bonding by providing precise measurements of atomic positions, bond lengths, and bond angles within the crystal lattice. wikipedia.orgresearchgate.net These studies can confirm the existence of short distances between a hydrogen atom and an acceptor atom (like oxygen), consistent with a hydrogen bond. nih.gov

Computational Modeling Insights

Density Functional Theory (DFT) calculations complement experimental data by providing a theoretical framework to understand and quantify intramolecular interactions. researchgate.netvulcanchem.com These computational models can predict the most stable conformations and calculate the energetic stabilization provided by hydrogen bonds. For example, DFT calculations on a cis-1,3-disubstituted this compound derivative revealed that an intramolecular hydrogen bond between the Boc carbonyl group and a 3-amino group stabilizes the conformation, lowering the activation energy for certain reactions by approximately 3 kcal/mol compared to the trans isomer where this interaction is absent. vulcanchem.com Theoretical studies on related acyloxazolidinones, which share structural motifs with certain carbamates, have also highlighted the role of C-H···O intramolecular hydrogen bonds in influencing the chemical shift of specific protons. rsc.org

The following tables summarize key findings related to the analysis of intramolecular hydrogen bonding in cyclopentyl carbamates and related structures.

Table 1: Spectroscopic Evidence for Intramolecular Hydrogen Bonding

| Technique | Observation | Implication for Cyclopentyl Carbamates | Reference |

| FT-IR Spectroscopy | Shift in N-H and C=O stretching frequencies. | The formation of an intramolecular N-H···O=C bond alters the vibrational modes of the carbamate group. | oup.com |

| ¹H NMR Spectroscopy | Downfield chemical shift of the N-H proton. | Indicates the proton is in a more electron-poor environment, consistent with its involvement in a hydrogen bond. | nd.edutandfonline.com |

| ¹H NMR Spectroscopy | Temperature-dependent changes in spectra. | Can be used to study the equilibrium between conformers stabilized to different extents by hydrogen bonding. | nd.edunih.gov |

Table 2: Data from Crystallographic and Computational Studies

| Analysis Method | Finding | Relevance to this compound Structure | Reference |

| X-ray Crystallography | Determination of short H···O distances in the solid state. | Provides direct structural evidence of intramolecular hydrogen bonds stabilizing the crystal packing. | nih.gov |

| DFT Calculations | Stabilization energy of ~3 kcal/mol for a cis-conformer. | Quantifies the energetic contribution of an intramolecular hydrogen bond to the conformational preference. | vulcanchem.com |

| DFT Calculations | Prediction of ¹H NMR chemical shifts. | Theoretical calculations can correlate unusual chemical shifts with the presence of specific C-H···O or N-H···O hydrogen bonds. | rsc.org |

Catalysis in Cyclopentyl Carbamate Chemistry

Transition Metal-Catalyzed Processes

Transition metals play a pivotal role in modern organic synthesis, and their application in carbamate (B1207046) chemistry is extensive. Catalysts based on platinum, rhodium, nickel, and indium enable a variety of transformations, from the direct synthesis of the carbamate linkage to the use of the carbamate group as a directing or leaving group in complex bond-forming reactions.

Platinum(IV) Complexes with Cyclopentyl Carbamate Ligands

Platinum(IV) complexes have been investigated for their potential as anticancer prodrugs. In this context, this compound can be incorporated as an axial ligand onto a platinum(IV) center. A series of platinum(IV) complexes with the general formula cis,cis,trans-[Pt(NH₃)₂Cl₂(O₂CNHR)₂] has been synthesized and characterized. acs.orgnih.govnih.gov One such complex specifically features this compound ligands (where R = cyclopentyl). acs.orgnih.govacs.org

The synthesis is achieved by reacting the platinum(IV) dihydroxido complex, cis,cis,trans-[Pt(NH₃)₂Cl₂(OH)₂], with the corresponding organic isocyanate. acs.orgacs.org For the cyclopentyl derivative, the reaction yields a white solid with a decomposition temperature of 208−214 °C. acs.org The inclusion of axial carbamate ligands, such as this compound, allows for the modulation of the complex's properties, including redox potential and lipophilicity, while keeping the core DNA-binding moiety intact. nih.gov

The electrochemical properties of these complexes have been studied using cyclic voltammetry. acs.org Alkyl carbamate complexes, including the cyclopentyl derivative, show reduction peak potentials in the range of -820 to -850 mV versus a silver/silver chloride (Ag/AgCl) electrode. acs.orgnih.gov This is distinct from aryl carbamate complexes, which exhibit reduction potentials closer to -720 mV. acs.orgnih.gov These platinum(IV) carbamate complexes are considered viable anticancer drug candidates. nih.gov The cytotoxic activity of the complex with this compound ligands has been evaluated in human lung cancer A549 cells and normal MRC-5 cells. acs.org

Table 1: Synthesis and Properties of a Platinum(IV) Complex with this compound Ligands

| Compound Formula | R Group | Yield (%) | Melting Point (°C) | Reduction Peak Potential (mV vs Ag/AgCl) |

| cis,cis,trans-[Pt(NH₃)₂Cl₂(O₂CNHC₅H₉)₂] | Cyclopentyl | 72 acs.org | 208-214 (dec) acs.org | -820 to -850 acs.orgnih.gov |

Rhodium-Catalyzed Carbon-Carbon Coupling Reactions of O-Carbamates

Rhodium catalysts are effective in mediating the activation of carbon-oxygen (C–O) bonds in carbamates, particularly aryl carbamates, enabling their use in cross-coupling reactions. acs.orgacs.orgnih.gov This strategy allows the carbamate group to function as a leaving group, which is a less expensive and more environmentally benign alternative to traditional aryl halides and triflates. acs.orgosaka-u.ac.jp

A notable application is the rhodium-catalyzed alkynylation of aryl carbamates with propargyl alcohols. acs.orgacs.org This reaction provides a direct route to aryl acetylenes through C–O bond activation. acs.org The key to this transformation is often an in situ generated rhodium bis(N-heterocyclic carbene) catalyst, which is capable of promoting the activation of the inert C(sp²)–O bond. nih.gov The proposed mechanism involves the oxidative addition of the carbamate's C–O bond to the rhodium(I) center, followed by reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. acs.org

While these studies primarily focus on aryl carbamates, the fundamental principle of rhodium-catalyzed C–O bond activation demonstrates the utility of the carbamate moiety in facilitating carbon-carbon bond formation. This catalytic approach could conceptually be applied to reactions involving other types of carbamates. Other rhodium-catalyzed processes include the transfer of carbamates to sulfoxides to generate N-protected sulfoximines. organic-chemistry.org

Table 2: Rhodium-Catalyzed Alkynylation of Aryl Carbamates with a Propargyl Alcohol

| Aryl Carbamate Substrate | Alkynylating Reagent | Ligand | Base | Yield (%) |

| 2-Naphthyl carbamate | 1,1-Diphenyl-2-propyn-1-ol | IPr·HCl | K₃PO₄ | 74 acs.org |

| Phenyl carbamate | 1,1-Diphenyl-2-propyn-1-ol | IPr·HCl | K₃PO₄ | 68 acs.org |

| 4-Methoxyphenyl carbamate | 1,1-Diphenyl-2-propyn-1-ol | IPr·HCl | K₃PO₄ | 80 acs.org |

| 4-(Trifluoromethyl)phenyl carbamate | 1,1-Diphenyl-2-propyn-1-ol | IPr·HCl | K₃PO₄ | 49 acs.org |

Nickel-Catalyzed Urethane Synthesis

Nickel catalysis provides versatile methods for the synthesis of urethanes (carbamates) and for their subsequent functionalization. nih.govrsc.org One environmentally benign approach involves the direct synthesis of urethanes from an amine, an alcohol, and carbon dioxide (CO₂), catalyzed by Ni(OAc)₂ with bipyridine or phenanthroline ligands. rsc.org This method avoids the use of toxic phosgene. rsc.org Given its general applicability to various alcohols, this process is suitable for the synthesis of this compound from cyclopentanol (B49286).

Indium-Catalyzed Reactions

Indium catalysts have emerged as effective tools for carbamate synthesis due to their high reactivity, low toxicity, and tolerance to air and water. nih.gov Indium(III) triflate, in particular, has been shown to catalyze the synthesis of primary carbamates from a wide range of alcohols, including linear, branched, and cyclic variants, using urea (B33335) as an eco-friendly carbonyl source. organic-chemistry.orgthieme-connect.comresearchgate.net The reaction proceeds in good to excellent yields, and the products can often be isolated by simple filtration or crystallization without the need for chromatography. thieme-connect.com

The proposed mechanism involves the O-coordination of urea with the indium catalyst, which activates the urea's carbonyl center for nucleophilic attack by the alcohol. organic-chemistry.orgthieme-connect.comresearchgate.net This method represents a practical and scalable route to carbamates. organic-chemistry.org In addition to indium triflate, indium metal can also be used in catalytic amounts to promote the efficient synthesis of carbamates from amines and alkyl chloroformates under mild conditions. nih.govresearchgate.net This method is noted for its generality across a wide variety of sterically diverse amines and alcohols. nih.gov

Table 3: Indium(III) Triflate-Catalyzed Synthesis of Primary Carbamates from Alcohols and Urea

| Alcohol Substrate | Product | Yield (%) |

| Hexan-1-ol | Hexyl Carbamate | 80 thieme-connect.com |

| Octan-1-ol | Octyl Carbamate | 83 thieme-connect.com |

| Cyclohexanol | Cyclohexyl Carbamate | 86 organic-chemistry.orgthieme-connect.com |

| Benzyl (B1604629) alcohol | Benzyl Carbamate | 90 organic-chemistry.orgthieme-connect.com |

Acid and Base Catalysis in Carbamate Synthesis

Acid and base catalysis represents a fundamental approach to the synthesis of carbamates. These methods are often straightforward and utilize readily available reagents to facilitate the formation of the carbamate linkage or to induce rearrangements of related functional groups.

Lewis and Brønsted Acid Catalysis in Rearrangements and Formations

Lewis acids are known to catalyze the synthesis of N-substituted carbamates by reacting an organic carbonate with a primary or secondary amine. google.com Specific Lewis acids, such as zinc or divalent tin salts, have been shown to provide carbamates in high yields. google.com Another common Lewis acid-catalyzed route is the reaction of alcohols with isocyanates, where catalysts like boron trifluoride-diethyl ether and aluminum chloride can afford carbamates in good yields within minutes. rsc.orgrsc.org This technique is applicable to a range of alcohols for the formation of the corresponding carbamates. rsc.org

Brønsted acids can also play a crucial role in reactions related to carbamate synthesis. For example, the Curtius rearrangement, which converts acyl azides into isocyanates (key precursors for carbamates), can be catalyzed by Brønsted acids through protonation of the acyl oxygen atom. wikipedia.org This catalysis can lower the required decomposition temperature. wikipedia.org Furthermore, strong Brønsted acids can activate N-acyl imidazoliums, which are highly reactive species, to facilitate the synthesis of carbamates and other derivatives. researchgate.net In some systems, a bifunctional Brønsted acid/base catalyst can facilitate the fixation of CO₂ with an amine to form a carbamate intermediate, which then cyclizes to form a cyclic carbamate product. researcher.life Tandem reactions, such as Brønsted acid-catalyzed intramolecular hydroalkoxylation/Claisen rearrangement of ynamides, have also been developed. sioc-journal.cn

Organocatalysis and Metal-Free Catalysis

Metal-free catalysis offers sustainable alternatives for chemical synthesis, avoiding the use of potentially toxic or expensive metals. Organocatalysts like N-heterocyclic carbenes (NHCs) and strong organic bases such as DBU are prominent in this field.

N-Heterocyclic carbenes (NHCs) are a powerful class of organocatalysts, known for their ability to induce umpolung (polarity inversion) reactivity. chalmers.semdpi.com In the context of carbamate synthesis, oxidative NHC catalysis is a relevant pathway. mdpi.com This process is typically initiated by the nucleophilic attack of the NHC on a carbonyl compound, most commonly an aldehyde, to form a Breslow intermediate. mdpi.com

This intermediate is then oxidized to generate a highly electrophilic acylazolium ion. mdpi.com The acylazolium ion serves as an activated acylating agent, which can be trapped by a variety of nucleophiles. If an alcohol, such as cyclopentanol, or a suitable amine is used as the nucleophile, the reaction will yield the corresponding carbamate or amide, respectively, after the elimination and regeneration of the NHC catalyst. mdpi.com This methodology allows for the synthesis of esters, amides, and other carbonyl derivatives under mild conditions. mdpi.com The versatility and functional group tolerance of NHC catalysis make it an attractive strategy for the synthesis of complex molecules. chalmers.se

Table 2: General Scheme of Oxidative NHC Catalysis for Ester/Carbamate Synthesis

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of NHC on an aldehyde | Breslow Intermediate |

| 2 | Oxidation of the Breslow Intermediate | Acylazolium Ion |

| 3 | Nucleophilic attack by alcohol (e.g., cyclopentanol) or amine | Tetrahedral Intermediate |

| 4 | Elimination of NHC catalyst | Ester or Carbamate Product |

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic amidine base widely employed as a catalyst in organic synthesis. beilstein-journals.org In carbamate synthesis, DBU is particularly effective in reactions involving carbon dioxide. It can function as both a CO₂ capture agent and a catalyst to enable the direct conversion of CO₂ into carbamates. organic-chemistry.orgorganic-chemistry.org

One established method involves the formation of a carbamic acid intermediate from an amine and CO₂ in the presence of DBU. organic-chemistry.org This intermediate can then be reacted with an alcohol to form the desired carbamate. For instance, carbamic acids generated from secondary amines have been shown to react with alcohols under Mitsunobu conditions (using an azodicarboxylate and a phosphine) in a DBU-catalyzed process with gaseous CO₂ to afford the corresponding carbamates. nih.gov

DBU can also promote cyclization reactions. In one study, 1,1-di(alkoxycarbonyl)-4-cyclopentyl-2-azabuta-1,3-dienes were treated with DBU to yield heterocyclic products like 1H-cyclopenta[c]pyrid-1-ones. acs.org While DBU is generally considered non-nucleophilic, under certain conditions with highly electrophilic substrates like p-nitrophenyl carbonates, it can act as a nucleophile, leading to ring-opening of the DBU structure itself to form substituted ε-caprolactam carbamates. beilstein-journals.org This highlights the dual reactivity of DBU, which is dependent on the specific substrates and reaction conditions. beilstein-journals.org

Computational and Theoretical Studies of Cyclopentyl Carbamates

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It has become a prevalent tool in computational chemistry for predicting molecular properties. researchgate.netethernet.edu.et

Electronic Structure Calculations for Cyclopentyl Carbamate (B1207046) Systems

DFT calculations are instrumental in elucidating the electronic structure of molecules. Such studies have been performed on complex systems incorporating the cyclopentyl carbamate moiety to understand the distribution of electrons and the nature of molecular orbitals. acs.org

Prediction of Adiabatic Electron Affinities and Redox Potentials

The redox potential of a molecule describes its tendency to be oxidized or reduced and is fundamentally linked to its electronic structure. rowansci.com Computationally, redox potentials can be predicted from thermodynamic cycles that involve the adiabatic electron affinity—the energy released when an electron is added to a neutral molecule in its equilibrium geometry. umn.edursc.org DFT methods have been successfully used to calculate these properties for various organic molecules. scielo.brresearchgate.netrdd.edu.iq

For the aforementioned platinum(IV) complexes containing alkyl carbamate ligands, including the cyclopentyl derivative, DFT studies were undertaken to determine their adiabatic electron affinities. acs.org These calculations involved geometry optimizations of both the neutral platinum(IV) complexes and their corresponding monoanionic platinum(III) forms. acs.org The energy difference between these states yields the adiabatic electron affinity. acs.org

A significant finding from this research was the strong linear correlation (R² = 0.887) discovered between the computationally predicted adiabatic electron affinities and the experimentally measured reduction peak potentials obtained from cyclic voltammetry. acs.org This correlation underscores the predictive power of DFT in this context. The alkyl carbamate complexes, including the cyclopentyl variant, exhibited reduction peak potentials between -820 and -850 mV. acs.org

Table 1: Calculated and Experimental Redox Data for Platinum(IV) Alkyl Carbamate Complexes A comparison of DFT-calculated adiabatic electron affinities and experimentally measured reduction peak potentials for a series of platinum(IV) complexes with different alkyl carbamate ligands.

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules, providing insights into their three-dimensional structures and dynamic interactions.

Prediction of Molecular Geometry and Electronic Distribution

Furthermore, the electronic distribution can be visualized through molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical reactivity and intermolecular interactions. rsc.org

Modeling of Interactions with Biomolecules

Carbamates are a key structural motif in many therapeutic agents and are often designed to interact with biological targets like enzymes and receptors. acs.orgnih.gov Molecular modeling techniques, especially molecular docking and molecular dynamics (MD) simulations, are vital for studying these interactions. nih.govnumberanalytics.com

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov For instance, studies on coumarin-based derivatives, including cyclopentyl carbamates, have used docking to investigate their binding modes within the active sites of enzymes like fatty acid amide hydrolase (FAAH) and acetylcholinesterase (AChE). nih.gov In these cases, the carbamate moiety is hypothesized to be crucial for the interaction, specifically by carbamoylating a key serine residue in the enzyme's active site. nih.gov The cyclopentyl group, in turn, occupies hydrophobic pockets within the enzyme, influencing binding affinity and selectivity. nih.gov Zafirlukast, an approved drug for asthma, is a cyclopentyl N-aryl carbamate derivative that acts as a receptor antagonist, highlighting the therapeutic relevance of this structural combination. acs.orgnih.gov

Conformational Energy Landscape and Isomer Equilibria

The carbamate functional group exhibits conformational isomerism due to restricted rotation around the C–N bond, leading to the potential coexistence of syn and anti isomers. nih.gov This rotation has a lower energy barrier than in corresponding amides. acs.orgnih.gov In cyclic carbamates, such as those derived from cyclopentane (B165970), the conformational equilibrium is influenced by the ring structure. acs.org

Computational methods can map the conformational energy landscape to identify stable conformers and the energy barriers between them. nih.gov For cyclopentane itself, the five-membered ring is not planar but adopts puckered "envelope" or "twist" conformations to relieve torsional strain. smolecule.com The presence of substituents, like the carbamate group, biases this equilibrium, with bulky groups preferring pseudoequatorial positions to minimize steric hindrance. smolecule.com Theoretical calculations allow for the investigation of the free-energy difference between conformers, which determines their relative populations at equilibrium. acs.orgnih.gov For some carbamates, the energy difference is small, leading to a balanced mixture of isomers, a feature that can be exploited in the design of molecular switches. nih.gov In other cases, one conformation is strongly preferred. researchgate.netrsc.org

Table of Compounds Mentioned

Advanced Computational Chemistry Descriptors

In the field of medicinal chemistry and drug design, computational and theoretical studies provide invaluable insights into the physicochemical properties of molecules, predicting their behavior in biological systems. For this compound, a series of advanced computational descriptors, including the Topological Polar Surface Area (TPSA) and lipophilicity (LogP), as well as the count of hydrogen bond donors and acceptors, have been determined. These parameters are crucial for assessing the molecule's potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Topological Polar Surface Area (TPSA) and Lipophilicity (LogP) Computations

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, along with their attached hydrogens. It is a key predictor of a drug's ability to permeate cell membranes. Molecules with a lower TPSA generally exhibit better membrane permeability. For this compound, the predicted TPSA is 38.3 Ų, a value calculated from its molecular structure. This relatively low TPSA suggests that this compound is likely to have good cell membrane permeability.

The computational values for this compound are presented below and compared with some of its derivatives to illustrate how structural modifications can influence these key descriptors.

| Compound | TPSA (Ų) | LogP (Predicted) | Reference |

|---|---|---|---|

| This compound | 38.3 | 0.8 (XlogP) | PubChem CID: 199405 |

| tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate | 64.35 | 1.39 | chemscene.com |

| tert-Butyl (3-oxocyclopentyl)carbamate | 55.40 | -1.65 | |

| biphenyl-N-cyclopentyl-carbamate | 38.3 | 4.9 (XLogP3-AA) |

Analysis of Hydrogen Bond Donors and Acceptors

Hydrogen bonds play a critical role in molecular recognition and the binding of a drug to its biological target. The carbamate functional group contains both hydrogen bond donors (the -NH2 group) and hydrogen bond acceptors (the carbonyl and ester oxygens). The number of hydrogen bond donors and acceptors in a molecule affects its solubility in water and its ability to form stable interactions with protein targets.

For the parent this compound, computational analysis indicates that it has one hydrogen bond donor and two hydrogen bond acceptors. The primary amine (-NH2) acts as a donor, while the two oxygen atoms of the carbamate group can act as acceptors. This capacity for hydrogen bonding is a key feature of the carbamate moiety. nih.gov

The table below summarizes the hydrogen bond characteristics of this compound and several related compounds, highlighting how substitutions on the cyclopentyl ring or the carbamate nitrogen can alter these properties.

| Compound | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Reference |

|---|---|---|---|

| This compound | 1 | 2 | PubChem CID: 199405 |

| tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate | 2 | 3 | chemscene.com |

| tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate | 2 | 3 | |

| cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate | 2 | 5 |

Applications of Cyclopentyl Carbamates in Organic Synthesis

Role as Amine Protecting Groups

In the intricate process of multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. Amines, being nucleophilic, often require protection to ensure that other parts of a molecule can be selectively modified. Carbamates are a widely used class of protecting groups for amines, and among these, the cyclopentyloxycarbonyl group, introduced via reagents like cyclopentyl chloroformate, offers a viable option.

The use of carbamates, in general, transforms a nucleophilic amine into a less reactive amide-like functionality. This temporary modification allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine. The choice of a specific carbamate (B1207046) protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal.

Utilisation of Tert-Butyl Carbamates (Boc) in Multi-Step Synthesis

While specific research on the extensive use of cyclopentyl carbamates as a protecting group is not as widespread as for other carbamates, the principles of their application can be understood by examining the well-established use of tert-butyl carbamates (Boc). The Boc group is one of the most common amine protecting groups in organic synthesis, particularly in peptide synthesis. masterorganicchemistry.commasterorganicchemistry.commasterorganicchemistry.com It is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.uk